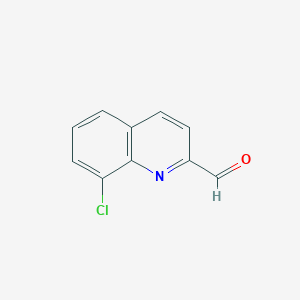
8-クロロキノリン-2-カルバルデヒド
概要
説明
8-Chloroquinoline-2-carbaldehyde is an organic compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a quinoline ring substituted with a chloro group at the 8th position and an aldehyde group at the 2nd position.
科学的研究の応用
8-Chloroquinoline-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: Derivatives of this compound are investigated for their antimicrobial, antimalarial, and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
8-Chloroquinoline-2-carbaldehyde is an organic compound that has been studied for its potential biological activities . . Quinoline compounds, in general, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer
Mode of Action
It’s known that quinoline compounds can undergo various reactions, including addition, reduction, condensation, and substitution reactions . For instance, 2-chloroquinoline-3-carbaldehyde, a related compound, has been reported to react with thiomorpholine by heating in ethanol containing anhydrous potassium carbonate . This suggests that 8-Chloroquinoline-2-carbaldehyde may also interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the broad spectrum of bioactivity exhibited by quinoline compounds , it’s plausible that 8-Chloroquinoline-2-carbaldehyde may affect multiple biochemical pathways These could potentially include pathways involved in microbial growth (for its potential antibacterial activity) or cell proliferation (for its potential anticancer activity)
Result of Action
Given the potential biological activities of quinoline compounds , it’s plausible that 8-Chloroquinoline-2-carbaldehyde may exert various effects at the molecular and cellular levels These could potentially include inhibiting microbial growth (for its potential antibacterial activity) or inducing cell death (for its potential anticancer activity)
Action Environment
The action of 8-Chloroquinoline-2-carbaldehyde may be influenced by various environmental factors. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine was reported to occur by heating in ethanol containing anhydrous potassium carbonate This suggests that the action of 8-Chloroquinoline-2-carbaldehyde may also be influenced by factors such as temperature, solvent, and pH
Safety and Hazards
生化学分析
Biochemical Properties
8-Chloroquinoline-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This interaction can influence the activity of the enzymes, potentially leading to inhibition or activation depending on the specific context .
Cellular Effects
8-Chloroquinoline-2-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Chloroquinoline-2-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloroquinoline-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 8-Chloroquinoline-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of 8-Chloroquinoline-2-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that at high doses, 8-Chloroquinoline-2-carbaldehyde can cause oxidative stress in animal tissues, leading to cellular damage and inflammation. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
8-Chloroquinoline-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of many xenobiotics. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound can be metabolized to form reactive intermediates, which can further interact with cellular components and affect their function .
Transport and Distribution
The transport and distribution of 8-Chloroquinoline-2-carbaldehyde within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
8-Chloroquinoline-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-2-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method includes the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2nd position .
Industrial Production Methods: Industrial production of 8-Chloroquinoline-2-carbaldehyde may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions: 8-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 8-Chloroquinoline-2-carboxylic acid.
Reduction: 8-Chloroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 8-Hydroxyquinoline-2-carbaldehyde
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Comparison: 8-Chloroquinoline-2-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic and steric properties, leading to distinct chemical behaviors and applications .
特性
IUPAC Name |
8-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZBYLWUUPXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364287 | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59394-28-4 | |
| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were employed to study 8-Chloroquinoline-2-carbaldehyde and what molecular properties were investigated?
A1: The research utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate various properties of 8-Chloroquinoline-2-carbaldehyde []. This computational approach allowed the researchers to determine optimized geometrical parameters, vibrational frequencies, and NMR chemical shifts. Furthermore, the study explored electronic properties such as HOMO-LUMO energies and UV absorption characteristics, providing insights into the molecule's reactivity and potential interactions. Molecular docking simulations were also performed using AutoDock software to assess the binding affinity of the compound towards various proteins, hinting at potential biological targets.
Q2: Can you elaborate on the use of molecular docking studies in understanding the potential biological activity of 8-Chloroquinoline-2-carbaldehyde?
A2: Molecular docking simulations were conducted to predict the binding interactions of 8-Chloroquinoline-2-carbaldehyde with different proteins []. While the specific proteins investigated were not detailed in the abstract, this approach is valuable for identifying potential biological targets of the molecule. By analyzing the docking poses and binding affinities, researchers can gain insights into the compound's potential mechanism of action and prioritize further experimental investigations for specific therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


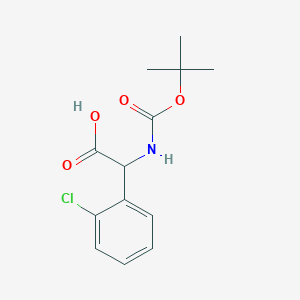


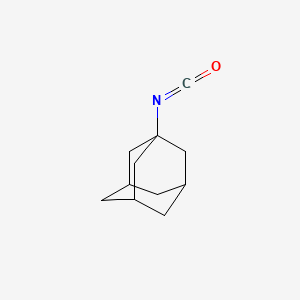
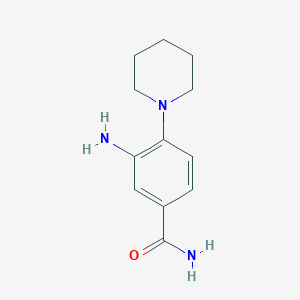
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)
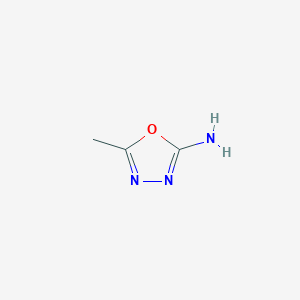

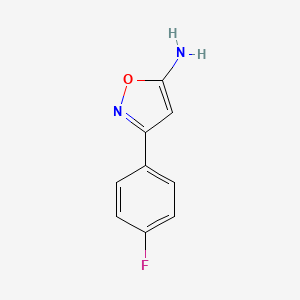
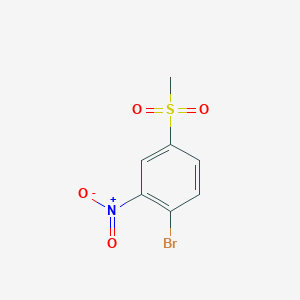
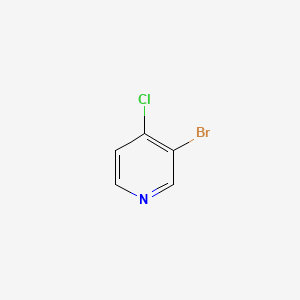
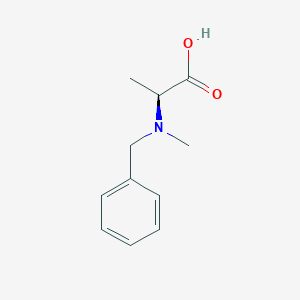
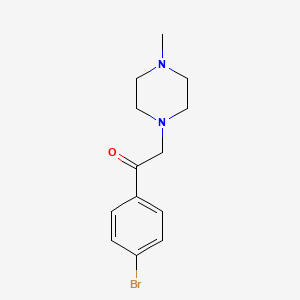
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
